N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Description
N-(2-Methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine is an alkylated derivative of the parent compound 2,3-dihydro-1,4-benzodioxin-6-amine, where the amine group is substituted with a branched 2-methylpropyl (isobutyl) group.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C12H17NO2/c1-9(2)8-13-10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7,9,13H,5-6,8H2,1-2H3 |
InChI Key |
CMLGOAUKNWLAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution
A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) with 2-methylpropyl bromide under basic conditions. This method is adapted from sulfonamide syntheses reported in benzodioxane systems.
- Step 1 : Dissolve 1 (1.0 equiv) in anhydrous DMF.
- Step 2 : Add 2-methylpropyl bromide (1.2 equiv) and lithium hydride (LiH, 1.5 equiv).
- Step 3 : Stir at room temperature for 12–24 hours.
- Step 4 : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–75% | |
| Reaction Time | 12–24 hours | |
| Solvent | DMF |
Reductive Amination
An alternative route employs reductive amination between 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) and isobutyraldehyde.
- Step 1 : Mix 1 (1.0 equiv) and isobutyraldehyde (1.1 equiv) in methanol.
- Step 2 : Add sodium cyanoborohydride (NaBH3CN, 1.5 equiv) and acetic acid (0.5 equiv).
- Step 3 : Stir at 60°C for 6 hours.
- Step 4 : Concentrate under reduced pressure and purify via silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–80% | |
| Catalyst | NaBH3CN | |
| Temperature | 60°C |
Buchwald-Hartwig Coupling
For higher regioselectivity, a palladium-catalyzed coupling between 6-bromo-2,3-dihydro-1,4-benzodioxin and 2-methylpropylamine is feasible.
- Step 1 : Combine 6-bromo-2,3-dihydro-1,4-benzodioxin (1.0 equiv), 2-methylpropylamine (1.2 equiv), Pd2(dba)3 (5 mol%), and XantPhos (10 mol%) in toluene.
- Step 2 : Heat at 100°C for 18 hours under nitrogen.
- Step 3 : Filter through Celite and purify via flash chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–60% | |
| Catalyst System | Pd2(dba)3/XantPhos |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple, one-step reaction | Requires excess alkylating agent | 65–75% |
| Reductive Amination | Mild conditions | Risk of over-alkylation | 70–80% |
| Buchwald-Hartwig | High selectivity | Expensive catalysts | 55–60% |
Characterization and Validation
Synthesized batches are typically validated using:
- 1H-NMR : δ 6.8–7.1 (aromatic protons), δ 3.9–4.1 (dioxane OCH2), δ 2.8–3.0 (NCH2).
- IR : Peaks at 3250 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C stretch).
- Mass Spectrometry : Molecular ion peak at m/z 237 (C12H17NO2).
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution method is preferred due to lower catalyst costs and shorter reaction times. Patent US8492549B2 highlights similar benzodioxane derivatives synthesized via alkylation.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted benzodioxins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxin ring can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The benzodioxin core (2,3-dihydro-1,4-benzodioxin) is a privileged scaffold in drug discovery. Substitutions at the 6-position amine significantly influence bioactivity. Below is a comparative analysis of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine with key analogs:
Key Observations:
Sulfonamide vs. Amine Derivatives: Sulfonamide derivatives (e.g., compounds in ) generally exhibit stronger antibacterial and enzyme inhibitory activities due to enhanced hydrogen bonding and electron-withdrawing effects .
Substituent Effects :
- Branched Alkyl Groups (e.g., 2-methylpropyl) : Likely increase lipophilicity (logP), improving membrane permeability but possibly reducing solubility.
- Aromatic/Electron-Withdrawing Groups (e.g., 4-chlorobenzyl) : Enhance interactions with hydrophobic enzyme pockets (e.g., lipoxygenase) .
- Halogenated Alkyl Chains (e.g., 2-bromoethyl) : Improve antibacterial activity via electrophilic interactions .
Synthesis Pathways :
Biological Activity
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a synthetic compound belonging to the class of benzodioxane derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry. The structural characteristics of this compound, particularly the benzodioxin ring system and the amine functional group, contribute significantly to its biological properties.
Structural Features and Pharmacokinetics
The compound's unique structure enhances its lipophilicity due to the presence of the 2-methylpropyl group. This modification can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The synthesis of this compound typically involves multiple steps that allow for structural modifications aimed at optimizing its biological activity.
This compound interacts with various biological targets through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cholinesterase enzymes, which are crucial in regulating acetylcholine levels in neuronal cells. This inhibition enhances cholinergic signaling and may have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease.
- Molecular Docking Studies : Research indicates that this compound may effectively bind to specific enzyme active sites, modulating their activity. Such interactions are critical for understanding the compound's biological effects and guiding further drug design efforts.
Biological Activities
This compound exhibits a range of biological activities:
- Neuroprotective Effects : By inhibiting cholinesterase enzymes, the compound increases acetylcholine levels, potentially improving cognitive functions.
- Anti-inflammatory Properties : Similar compounds in the benzodioxane class have demonstrated anti-inflammatory effects. The specific activity of this compound in this regard remains an area for further investigation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2,3-Dihydro-1,4-benzodioxin-6-amine | Benzodioxane core | Anti-inflammatory |
| N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine | Similar core with propyl group | Enzyme inhibition |
| N-(4-methylphenyl)-2,3-dihydro-1,4-benzodioxin-6-am | Benzodioxane core with phenyl substitution | Potential anti-cancer properties |
| N-(benzyl)-2,3-dihydro-1,4-benzodioxin-6-am | Benzodioxane core with benzyl group | Antioxidant activity |
N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amines' specific alkyl substitution pattern enhances its lipophilicity compared to other derivatives and may alter its pharmacological profile significantly.
Case Studies and Research Findings
Recent studies have explored various aspects of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amines' biological activity:
- Neurodegenerative Disease Models : In vitro studies demonstrated that compounds similar to N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-amines could improve synaptic transmission in neuronal cultures by modulating cholinergic signaling pathways.
- Antioxidant Activity : Research indicates potential antioxidant properties linked to structural modifications within the benzodioxane framework. These findings suggest that derivatives could be developed for therapeutic applications targeting oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
